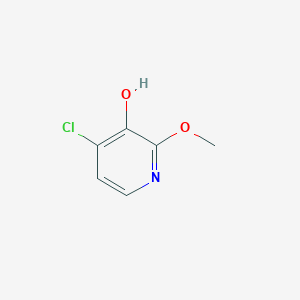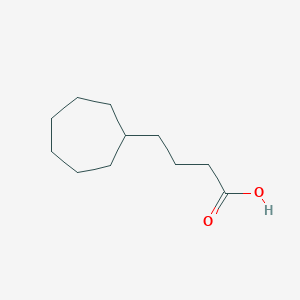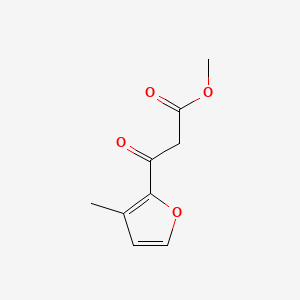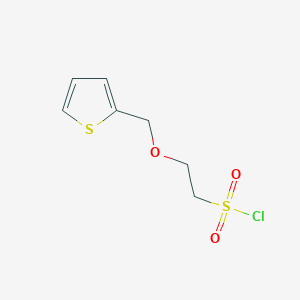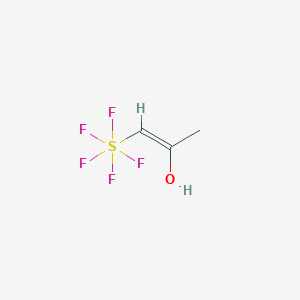
(1r,4r)-4-(1-methyl-4,5-dihydro-1H-imidazol-2-yl)cyclohexan-1-aminedihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1r,4r)-4-(1-methyl-4,5-dihydro-1H-imidazol-2-yl)cyclohexan-1-aminedihydrochloride is a synthetic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a cyclohexane ring substituted with an imidazole derivative, making it an interesting subject for research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1r,4r)-4-(1-methyl-4,5-dihydro-1H-imidazol-2-yl)cyclohexan-1-aminedihydrochloride typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and formaldehyde.
Cyclohexane Ring Substitution: The cyclohexane ring can be functionalized through various methods, including hydrogenation of aromatic precursors or direct substitution reactions.
Coupling Reaction: The imidazole derivative is then coupled with the cyclohexane ring under specific conditions, such as the presence of a base or catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the cyclohexane ring or the imidazole ring, depending on the reagents and conditions used.
Substitution: The compound can participate in substitution reactions, where functional groups on the cyclohexane or imidazole rings are replaced with other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction may produce fully saturated cyclohexane derivatives.
科学的研究の応用
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions, enhancing the efficiency of various chemical processes.
Material Science: It can be used in the synthesis of novel materials with unique properties.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, making it useful in biochemical research.
Cell Signaling: It can be used to study cell signaling pathways and their regulation.
Medicine
Drug Development: The compound may have potential as a therapeutic agent, particularly in the treatment of diseases involving imidazole-sensitive pathways.
Diagnostics: It can be used in diagnostic assays to detect specific biomolecules.
Industry
Chemical Manufacturing: The compound can be used as an intermediate in the synthesis of other chemicals.
Pharmaceuticals: It may be employed in the production of pharmaceutical formulations.
作用機序
The mechanism of action of (1r,4r)-4-(1-methyl-4,5-dihydro-1H-imidazol-2-yl)cyclohexan-1-aminedihydrochloride involves its interaction with specific molecular targets. The imidazole ring may bind to metal ions or enzymes, modulating their activity. The cyclohexane ring may enhance the compound’s stability and bioavailability.
類似化合物との比較
Similar Compounds
(1r,4r)-4-(1-methyl-4,5-dihydro-1H-imidazol-2-yl)cyclohexan-1-amine: Lacks the dihydrochloride component, which may affect its solubility and reactivity.
(1r,4r)-4-(1-methyl-1H-imidazol-2-yl)cyclohexan-1-amine: Features a fully aromatic imidazole ring, which may alter its chemical properties.
Uniqueness
The presence of the dihydrochloride component in (1r,4r)-4-(1-methyl-4,5-dihydro-1H-imidazol-2-yl)cyclohexan-1-aminedihydrochloride enhances its solubility in water and may improve its stability. This makes it a unique compound with potential advantages in various applications.
特性
分子式 |
C10H21Cl2N3 |
|---|---|
分子量 |
254.20 g/mol |
IUPAC名 |
4-(1-methyl-4,5-dihydroimidazol-2-yl)cyclohexan-1-amine;dihydrochloride |
InChI |
InChI=1S/C10H19N3.2ClH/c1-13-7-6-12-10(13)8-2-4-9(11)5-3-8;;/h8-9H,2-7,11H2,1H3;2*1H |
InChIキー |
SMTOSUSLVNYKIZ-UHFFFAOYSA-N |
正規SMILES |
CN1CCN=C1C2CCC(CC2)N.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Tert-butyl 6-(hydroxymethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13619222.png)

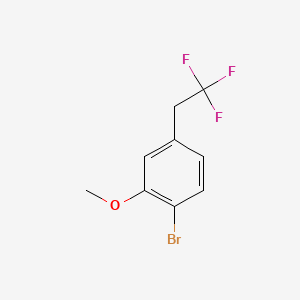
![rac-tert-butyl (1R,5S,6S)-1-amino-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane-3-carboxylate hydrochloride](/img/structure/B13619244.png)
